5-Cyclopropylpyrimidine-2(1H)-thione
Description
5-Cyclopropylpyrimidine-2(1H)-thione is a sulfur-containing pyrimidine derivative characterized by a cyclopropyl substituent at the C5 position and a thione group at the C2 position. Pyrimidine-thiones are heterocyclic compounds of significant pharmacological interest due to their structural versatility and bioactivity.
Properties
CAS No. |
90253-49-9 |
|---|---|
Molecular Formula |
C7H8N2S |
Molecular Weight |
152.22 g/mol |
IUPAC Name |
5-cyclopropyl-1H-pyrimidine-2-thione |
InChI |
InChI=1S/C7H8N2S/c10-7-8-3-6(4-9-7)5-1-2-5/h3-5H,1-2H2,(H,8,9,10) |
InChI Key |
QOXLQNHVQAWDNI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=CNC(=S)N=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Cyclopropylpyrimidine-2(1H)-thione typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of cyclopropylamine with thiourea in the presence of a base, followed by cyclization to form the desired pyrimidine ring . The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions: 5-Cyclopropylpyrimidine-2(1H)-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones under specific conditions.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thione group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted pyrimidine derivatives.
Scientific Research Applications
5-Cyclopropylpyrimidine-2(1H)-thione has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-Cyclopropylpyrimidine-2(1H)-thione involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or interfere with biological pathways, leading to its observed biological effects. For example, it may act as an inhibitor of fungal enzymes, disrupting their metabolic processes and leading to antifungal activity .
Comparison with Similar Compounds
Table 1: Structural Comparison of Pyrimidine/Thione Derivatives
*Inferred from pyrimidine-thione analogs. The cyclopropyl group may induce steric hindrance, altering packing efficiency compared to planar substituents like thiophene or pyrazine.
Table 2: Anticancer and Antimicrobial Profiles
Key Observations :
- Substituent Impact: Thiophene (S22) enhances antiproliferative activity (IC50 = 1.71 µM) compared to simpler alkyl/aryl groups, likely due to π-π stacking with biological targets. Cyclopropyl’s non-planar structure may modulate binding kinetics differently .
Hydrogen Bonding and Crystal Packing
Pyrazine-2(1H)-thione’s crystal packing is dominated by N–H⋯N (36.8%) and C–H⋯S (13.8%) interactions, critical for stabilizing its monoclinic lattice .
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